[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester
Description
This compound is a pyrazole derivative featuring a tert-butyl acetate group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) substituent at the 4-position of the pyrazole ring. The 3- and 5-positions are methylated, enhancing steric bulk and electronic stability. Its IUPAC name and synonyms are listed in , including "1-Boc-3,5-dimethylpyrazole-4-boronic acid pinacol ester."
Properties
IUPAC Name |
tert-butyl 2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN2O4/c1-11-14(18-23-16(6,7)17(8,9)24-18)12(2)20(19-11)10-13(21)22-15(3,4)5/h10H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVGVCJDLCNBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester is widely used in scientific research for its role in facilitating Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, including:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Employed in the creation of organic electronic materials.
Agrochemicals: Utilized in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action for [3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the boronic ester group, which allows for efficient transfer of the organic moiety to the palladium center .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to analogs based on pyrazole core modifications , boronic ester placement , and protecting groups .
Table 1: Structural Comparison
Reactivity and Stability
- Suzuki-Miyaura Efficiency : The target compound’s boronic ester reacts efficiently with aryl halides (e.g., Pd-catalyzed coupling yields >85% in model reactions) . Analogs lacking the boronic ester (e.g., Entry 4 in Table 1) are inert in such reactions.
- Steric Effects : The 3,5-dimethyl groups in the target compound slow transmetalation compared to the unsubstituted analog (CAS 877399-31-0), but improve regioselectivity .
- Thermal Stability : The tert-butyl group enhances thermal stability (>200°C decomposition), whereas pinacol boronic esters without bulky groups degrade at lower temperatures (~150°C) .
Solubility and Handling
- Solubility : The target compound is soluble in THF, DMSO, and dichloromethane but insoluble in water. Analogs with polar groups (e.g., carbamate in CAS 877399-31-0) show higher aqueous solubility .
- Safety Profile : Hazard statements (H302, H315, H319) apply to the target compound and its analogs, necessitating handling in ventilated environments .
Catalytic Performance in Cross-Coupling
In a 2024 study, the target compound achieved 92% yield in coupling with 4-bromotoluene using Pd(PPh₃)₄, outperforming the analog CAS 877399-31-0 (78% yield) due to improved steric protection of the boronic ester .
Role in Medicinal Chemistry
The tert-butyl acetate group in the target compound enhances cell membrane permeability in kinase inhibitor prototypes, as demonstrated in a 2023 SAR study. Analogs without this group showed 40% lower bioavailability .
Biological Activity
The compound [3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on existing research and data.
- Molecular Formula : C15H27BN2O2
- Molecular Weight : 278.2 g/mol
- CAS Number : 2205068-12-6
The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrazole derivatives are known for their ability to inhibit specific enzymes and receptors. For instance, compounds containing the pyrazole scaffold have been shown to act as inhibitors of certain kinases and other enzymes involved in signaling pathways.
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a range of biological activities including:
- Antiviral Activity : Some pyrazole derivatives have demonstrated efficacy against viral infections by inhibiting viral replication.
- Anticancer Properties : Certain compounds in this class have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Tables
Case Studies
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Antiviral Activity Against β-Coronaviruses
- A study examined the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives, revealing that modifications in the pyrazole structure could enhance potency against viral targets. The introduction of specific substituents improved binding affinity and metabolic stability while maintaining antiviral activity.
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Cancer Cell Proliferation Inhibition
- Research indicated that compounds similar to the target compound inhibited the growth of multiple cancer cell lines. The mechanism involved interference with key signaling pathways leading to reduced cell viability.
Research Findings
Recent studies have focused on optimizing the structure of pyrazole derivatives to enhance their biological activity. For example:
- The incorporation of dioxaborolane moieties has been shown to improve solubility and bioavailability.
- Modifications at the 4-position of the pyrazole ring can lead to significant increases in potency against specific kinases involved in cancer progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
